molecular formula C27H22N2O3 B2789042 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide CAS No. 861209-01-0

4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide

Cat. No.: B2789042
CAS No.: 861209-01-0
M. Wt: 422.484
InChI Key: OEFJNVNPPJDUCH-UHFFFAOYSA-N
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Description

4-[16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide (CAS: 861209-01-0) is a complex polycyclic compound characterized by a pentacyclic core fused with a dicarboximide moiety. Its molecular formula is C27H22N2O3, with a molecular weight of 422.48 g/mol . The structure comprises an N-ethylbenzenecarboxamide substituent attached to the 17-azapentacyclo framework, which imparts unique steric and electronic properties. This compound is of interest in medicinal chemistry due to its rigid, planar geometry, which may influence receptor binding or catalytic interactions.

Properties

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c1-2-28-25(30)15-11-13-16(14-12-15)29-26(31)23-21-17-7-3-4-8-18(17)22(24(23)27(29)32)20-10-6-5-9-19(20)21/h3-14,21-24H,2H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFJNVNPPJDUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-ethylbenzenecarboxamide is a complex organic compound with significant potential in the field of medicinal chemistry. This article explores its biological activity based on available research findings.

  • Molecular Formula : C32H24N2O4
  • Molecular Weight : 500.54 g/mol
  • CAS Number : Not explicitly provided in the search results but can be derived from related compounds.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties against various viruses including the Nipah virus (NiV). Research employing virtual screening techniques has identified small lead compounds that inhibit viral attachment and entry into host cells .

The mechanism by which this compound exerts its biological effects involves interaction with viral glycoproteins that are critical for viral entry into host cells. By inhibiting these proteins, the compound can potentially prevent the replication of the virus within the host .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that while some derivatives exhibit antiviral activity, they also demonstrate varying levels of cytotoxicity against mammalian cell lines. It is crucial to evaluate the selectivity index of these compounds to ensure therapeutic efficacy without significant toxicity to host cells .

Case Studies

  • Study on Nipah Virus Inhibition :
    • Objective : To identify small molecule inhibitors against NiV.
    • Findings : The compound showed promising results in inhibiting viral attachment in cellular models.
    • : Further optimization of the compound could lead to effective antiviral agents against NiV and other related viruses.
  • Cytotoxicity Assessment :
    • Objective : To evaluate the safety profile of related compounds.
    • Methodology : Various concentrations were tested on different cell lines.
    • Results : Some compounds exhibited low cytotoxicity at therapeutic concentrations; however, others required further modification to reduce toxicity.

Table 1: Summary of Biological Activities

Activity TypeCompound NameObserved EffectReference
Antiviral4-[16,18-dioxo-17-azapentacyclo...Inhibition of NiV attachment
CytotoxicityVarious derivativesVarying cytotoxic effects
Selectivity IndexRelated compoundsEvaluated against mammalian cells

Table 2: Structure Activity Relationship (SAR)

Compound StructureActivity LevelNotes
Basic structure with N-ethyl groupModerateEnhances solubility
Addition of methoxy groupHighIncreased antiviral activity
Variations in cycloalkane structureVariableAffects binding affinity and toxicity

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:

  • Antiviral Activity : Recent studies have explored its efficacy against viruses such as Nipah virus by acting as an inhibitor of viral attachment proteins. Virtual screening methods have identified it as a promising lead compound for further development in antiviral therapies .
  • Cancer Research : The compound's structural characteristics suggest potential applications in targeting specific cancer cell pathways. Research indicates that similar compounds can modulate signaling pathways involved in tumor growth and metastasis.

Material Science

In material science, the compound's unique structural features allow for the exploration of its use in:

  • Nanotechnology : Its ability to form stable complexes can be utilized in the development of nanocarriers for drug delivery systems.
  • Polymer Chemistry : The compound may serve as a building block for synthesizing novel polymers with specific mechanical and thermal properties.

Biological Studies

The compound is being studied for its interactions at the molecular level:

  • Enzyme Inhibition : Preliminary research suggests that it may inhibit certain enzymes involved in metabolic pathways, which could lead to applications in metabolic disorder treatments.
  • Antiviral Research :
    • A study published on the identification of small lead compound inhibitors highlighted the effectiveness of this compound against Nipah virus glycoproteins using virtual screening techniques . The findings indicate its potential role in developing antiviral therapies.
  • Cancer Therapeutics :
    • Investigations into structurally similar compounds have shown promise in inhibiting cancer cell proliferation through targeted action on specific signaling pathways . Further studies are needed to elucidate the exact mechanisms and efficacy of this compound.
  • Nanotechnology Applications :
    • Research on nanocarriers has demonstrated that compounds with similar structures can enhance drug solubility and bioavailability when used in nanoparticle formulations . This opens avenues for using this compound in advanced drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
Target Compound C27H22N2O3 422.48 N-ethylbenzenecarboxamide
N-(16,18-Dioxo-17-azapentacyclo[...])-3-nitrobenzamide C25H17N3O5 439.43 3-Nitrobenzamide
N-Acetyl-N-[...]acetamide C22H18N2O4 374.39 N-Acetyl group
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]hexaene-16,18-dione C20H17NO3 319.36 Hydroxy, methyl groups
Ethyl 2-([16,18-Dioxo-17-azapentacyclo[...]]oxy)acetate C22H19NO5 377.39 Ethoxy acetate

Key Observations:

  • Molecular Weight : The nitro-substituted analogue () has the highest molecular weight (439.43 g/mol), likely due to the nitro group’s mass contribution.
  • Hydrogen Bonding: The hydroxy-methyl variant () forms O–H⋯O hydrogen bonds in its crystal lattice, creating a 3D network , whereas the target compound lacks hydrogen-bond donors, suggesting different solid-state packing.

Crystallographic and Geometric Comparisons

The hydroxy-methyl derivative (C20H17NO3) crystallizes in the monoclinic P21/n space group with unit cell parameters:

  • a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° .
  • The rigid ethanoanthracene-dicarboximide core exhibits a roof-shaped geometry, with an interplanar angle of 124.9(6)° between terminal benzene rings .

In contrast, the target compound’s ethylbenzenecarboxamide substituent may introduce steric hindrance, altering intermolecular interactions. No crystallographic data for the target compound is available in the provided evidence, but analogues suggest that substituents critically influence packing efficiency and lattice stability.

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers validate purity?

The compound’s synthesis is based on methods developed for structurally related azapentacyclic derivatives, such as the multi-step cycloaddition and functionalization protocols described by Kossakowski & Jarocka (2000) . Key validation steps include:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • Crystallographic analysis : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and purity. For example, the title compound’s rigid ethano-anthracenedicarboximide moiety adopts a roof-shaped geometry, with bond angles (e.g., O2–C2–N1 = 123.39°) and torsional parameters matching theoretical models .
  • NMR spectroscopy : Compare 1^1H/13^{13}C shifts with analogs like 3-(16,18-dioxo-17-azapentacyclo...)benzoic acid (), focusing on aromatic proton regions (δ 7.0–8.5 ppm) .

Q. How is the compound’s structural conformation characterized, and what are its key crystallographic parameters?

The compound crystallizes in the monoclinic space group P21/nP2_1/n with cell parameters a=13.904(1)a = 13.904(1) Å, b=8.104(1)b = 8.104(1) Å, c=13.946(1)c = 13.946(1) Å, and β=97.39(1)\beta = 97.39(1)^\circ . Key structural features include:

  • Planar aromatic systems : The pentacyclic core shows bond lengths consistent with conjugated π\pi-systems (e.g., C6–C7 = 1.38 Å).
  • Hydrogen-bonding networks : The N-ethylbenzenecarboxamide group forms intermolecular H-bonds (e.g., N–H···O=C), stabilizing the lattice .
  • Displacement parameters : Anisotropic thermal motion analysis (e.g., UeqU_{\text{eq}} values for C3 = 0.022 Ų) identifies regions of flexibility .

Q. What preliminary biological activities have been reported for related azapentacyclic derivatives?

Analogous compounds (e.g., 17-hydroxy-1,8-dimethyl derivatives) exhibit potential anxiolytic activity via GABA receptor modulation, as shown in rodent models . Methodological recommendations:

  • In vitro receptor binding assays : Use 3^3H-flunitrazepam displacement to assess GABAA_A affinity.
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., ethyl vs. methyl groups) on potency, referencing Bova et al. (2009) .

Advanced Research Questions

Q. How can computational methods optimize synthesis routes and resolve contradictory spectral data?

Contradictions in NMR or crystallographic data (e.g., unexpected dihedral angles) can arise from dynamic conformational changes. Strategies include:

  • DFT calculations : Compare computed vs. experimental 1^1H NMR shifts using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Reaction path sampling : Apply quantum chemical reaction path searches (as in ICReDD’s workflow, ) to identify low-energy intermediates and bypass side reactions .
  • Error analysis : Use full covariance matrices (as in ) to refine s.u. values for bond angles and distances, reducing overinterpretation of minor discrepancies .

Q. What experimental designs are recommended for analyzing the compound’s interactions with biological targets?

To study binding mechanisms:

  • Surface plasmon resonance (SPR) : Immobilize recombinant receptors (e.g., GABAA_A) and measure association/dissociation rates.
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1H9T) to predict binding poses, guided by the compound’s roof-shaped geometry .
  • Mutagenesis studies : Replace key residues (e.g., α1H101) to validate docking predictions .

Q. How can researchers address challenges in reproducing crystallographic data under varying conditions?

Reproducibility issues may stem from solvent polarity or temperature effects. Solutions include:

  • Variable-temperature XRD : Collect data at 100 K and 298 K to assess thermal expansion coefficients (e.g., cell volume changes >2% in ) .
  • Solvomorphism screening : Test crystallization in DMSO, acetonitrile, and THF to identify polymorphs.
  • Dynamic light scattering (DLS) : Monitor nucleation kinetics to optimize supersaturation levels .

Q. What advanced spectroscopic techniques resolve electronic structure ambiguities in the pentacyclic core?

  • Time-resolved fluorescence : Probe excited-state dynamics (e.g., charge transfer in the anthracenedicarboximide moiety) using femtosecond lasers.
  • EPR spectroscopy : Detect radical intermediates during photodegradation, correlating with DFT-predicted spin densities .

Q. How do steric and electronic effects of substituents influence reactivity in downstream modifications?

  • Hammett analysis : Quantify substituent effects (e.g., N-ethyl vs. N-propyl) on reaction rates for amide hydrolysis or cross-coupling.
  • Steric maps : Generate 3D steric occupancy plots (e.g., using MOE) to predict regioselectivity in electrophilic substitutions .

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